2-Methyl estradiol
Overview
Description
2-Methyl estradiol (2-ME), also known as 2-methoxyestradiol, is an endogenous metabolite of estradiol with significant biological activities. It is formed through the action of catechol-O-methyltransferase on estradiol metabolites and has been found to possess antiangiogenic, antitumor, and anti-inflammatory properties . 2-ME has been shown to inhibit mitosis in various cell types, including endothelial and microglial cells, without the need for estrogen receptor activation . This compound has also been implicated in the regulation of physiological processes and has potential therapeutic applications in diseases such as cancer and postischemic stroke injuries .
Synthesis Analysis
The synthesis of 2-ME and its derivatives has been explored in several studies. For instance, 2-ME can be synthesized from estrone through a series of reactions involving hydroxylation and methylation . The synthesis of 2-ME derivatives, such as 2-alkylsulfanyl estrogens, has been developed to enhance anti-proliferative activity and inhibit enzymes like steroid sulfatase, which is a target for hormone-dependent tumor treatment . Additionally, the synthesis of estradiol derivatives with sulfur-containing substituents has been reported, which retain high binding affinity to the estrogen receptor and serve as intermediates for the preparation of various estradiol conjugates .
Molecular Structure Analysis
The molecular structure of 2-ME is characterized by the presence of a methoxy group at the 2-position of the estradiol molecule. This modification significantly alters the biological activity of the compound compared to estradiol. The presence of various substituents at different positions on the estradiol nucleus, such as the 7alpha-, 11beta-, and 15alpha-positions, has been shown to influence the estrogenic activity and receptor binding of the resulting compounds .
Chemical Reactions Analysis
2-ME and its derivatives undergo various chemical reactions that are crucial for their biological activities. For example, 2-ME can alkylate amino acids like cysteine through its reactive intermediates, forming steroid-amino acid conjugates . The compound's ability to undergo enzymatic hydrolysis by esterases can also be exploited to design "soft" estrogens with localized action and minimal systemic effects . Furthermore, the conversion of phosphatidylethanolamine to phosphatidylcholine in rat pituitary membranes is activated by estradiol, which may involve methylating enzymes that could also act upon 2-ME .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ME contribute to its biological functions and potential therapeutic applications. Its low affinity for estrogen receptors allows it to exert effects through non-genomic mechanisms . The compound's solubility and stability are important for its distribution and activity within the body. For instance, the synthesis of brain-selective estrogen delivery systems has been explored to enhance the delivery of estrogens like 2-ME across biological membranes, potentially increasing its bioavailability in target tissues such as the brain .
Scientific Research Applications
Radiopharmaceutical Potential
2-Methyl estradiol derivatives, such as the 2-methoxy derivative, show promise in medical imaging, specifically in Positron Emission Tomography (PET). They have potential as radiotracers to evaluate the action mechanisms of parent compounds in cancer treatments (Ahmed, Garcia, Ali, & Lier, 2009).
Impact on Neurotransmitter Receptors
Estradiol influences cognitive functions and can modify neurotransmitter receptor sites. Studies have shown that estradiol treatment can increase the density of NMDA agonist sites in the hippocampus, potentially affecting learning and seizure activity (Weiland, 1992).
Effects on Cellular Mechanisms
Research indicates that estradiol impacts cellular processes, such as membrane phospholipid methylation in pituitary cells. This suggests a role in modulating receptor coupling mechanisms, essential for hormone signaling and response (Drouva, Laplante, Leblanc, Béchet, Clauser, & Kordon, 1986).
Role in Diabetes Mellitus
Estradiol derivatives, including 2-methyl estradiol, have been implicated in energy metabolism and insulin action, offering potential insights into the treatment of Type 2 Diabetes Mellitus (Barros, Machado, & Gustafsson, 2006).
Anti-Tumor Properties
2-Methyl estradiol has demonstrated anti-tumor and anti-inflammatory properties, particularly in the context of breast and prostate cancer. It can inhibit tumor and endothelial cell proliferation, suggesting a potential synergistic impact on tumor growth (Sutherland, Anderson, Hughes, Altmann, Schuliga, Ziogas, & Stewart, 2007).
Cardiovascular Benefits
2-Methoxyestradiol, a metabolite of estradiol, has shown to reduce atherosclerotic lesion formation in mice models, indicating potential cardiovascular benefits (Bourghardt, Bergström, Krettek, Sjöberg, Borén, & Tivesten, 2007).
Neuroprotection and Neurodegeneration
Studies have highlighted the neuroprotective role of 2-methyl estradiol in disorders like ischemic stroke and Alzheimer's disease. It can activate antioxidant defenses and influence neurotransmission, thereby offering potential therapeutic benefits in neurodegenerative conditions (Guo, Liu, Zhang, Wang, Hou, Ma, & Ma, 2020).
Safety And Hazards
Future Directions
Recent evidence indicates that physiological concentration of 2ME2 may regulate several biological processes while high concentrations of this metabolite may induce pathophysiological alterations in several tissues. In the last years, 2ME2 has also been described as a promising anticancer drug although its cellular and molecular mechanisms are still being disclosed .
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-2,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZNMSHBVDFVSA-NNYOOSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939472 | |
Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl estradiol | |
CAS RN |
1818-12-8 | |
Record name | 2-Methylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylestra-1(10),2,4-triene-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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